Methyl 2-methyl-4-oxooxane-2-carboxylate
Description
Methyl 2-methyl-4-oxooxane-2-carboxylate is a cyclic ester (oxane ring) featuring a methyl ester group and a ketone substituent at the 4-position. Its molecular formula is C₈H₁₂O₄, with a structure characterized by a six-membered oxane ring substituted with a methyl ester at C2 and a carbonyl group at C4.
Key structural features include:
- Cyclic ester backbone: Enhances rigidity compared to linear esters.
- Ketone group (4-oxo): Introduces polarity and reactivity, enabling hydrogen bonding and nucleophilic additions.
- Methyl ester moiety: Influences solubility and volatility.
Synthetic routes likely involve esterification of the corresponding carboxylic acid with methanol or transesterification.
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 2-methyl-4-oxooxane-2-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-8(7(10)11-2)5-6(9)3-4-12-8/h3-5H2,1-2H3 |
InChI Key |
PXOCVCOIVIVRSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CCO1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methyl-4-oxooxane-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-4-oxooxane-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
Methyl 2-methyl-4-oxooxane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It serves as a precursor for the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 2-methyl-4-oxooxane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and structural interactions are essential to understand its effects fully.
Comparison with Similar Compounds
Ethyl 2-methyl-4-oxooxane-2-carboxylate
Structural Relationship : The ethyl ester analog replaces the methyl group with an ethyl chain, resulting in the molecular formula C₉H₁₄O₄ .
Key Differences :
Commercial Availability :
Sandaracopimaric Acid Methyl Ester
Structural Relationship : A diterpenic methyl ester with a fused bicyclic structure, identified in resin samples ().
Key Differences :
Methyl Salicylate
Structural Relationship : A simple aromatic methyl ester (ortho-hydroxybenzoate).
Key Differences :
- Volatility : Methyl salicylate is highly volatile (boiling point: 222°C), a trait leveraged in flavoring and topical analgesics. The oxane-based target compound likely exhibits lower volatility due to its cyclic structure .

- Reactivity: The phenolic hydroxyl group in methyl salicylate enables unique reactivity (e.g., acid catalysis), absent in the target compound.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Table 2: Structural and Functional Group Comparison
Research Findings and Gaps
- Collision Cross-Section Data : Computational predictions for the ethyl analog suggest utility in mass spectrometry-based identification . Similar studies for the methyl compound are lacking.
- Synthetic Routes : Ethyl ester synthesis is well-documented, but methods for the methyl derivative require further exploration.
- Mislabeling in Evidence : incorrectly assigns a sulfur- and nitrogen-containing formula to the ethyl analog, highlighting the need for verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

